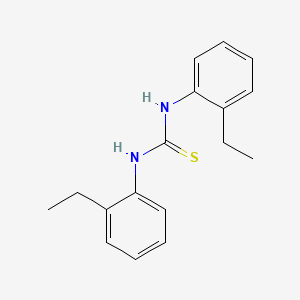
2,2'-Diethylthiocarbanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diethylthiocarbanilide is an organic compound with the molecular formula C15H20N2S. It is a derivative of thiourea and is known for its applications in various industrial processes. This compound is characterized by its white crystalline appearance and is used primarily as a vulcanization accelerator in the rubber industry .
Preparation Methods
2,2’-Diethylthiocarbanilide can be synthesized through the reaction of aniline with carbon disulfide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the thiourea derivative. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
2,2’-Diethylthiocarbanilide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-Diethylthiocarbanilide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiourea derivatives.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2,2’-Diethylthiocarbanilide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
2,2’-Diethylthiocarbanilide can be compared with other thiourea derivatives such as:
Thiocarbanilide: Similar in structure but lacks the ethyl groups, making it less effective as a vulcanization accelerator.
N,N’-Diethylthiourea: Another derivative with similar properties but different industrial applications.
Diphenylthiourea: Known for its use in the rubber industry but has different reactivity due to the presence of phenyl groups.
The uniqueness of 2,2’-Diethylthiocarbanilide lies in its specific structure, which provides enhanced stability and reactivity in various industrial processes .
Properties
CAS No. |
5395-94-8 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(2-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
WYMLGVPROUZGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


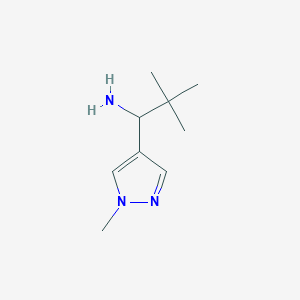
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)
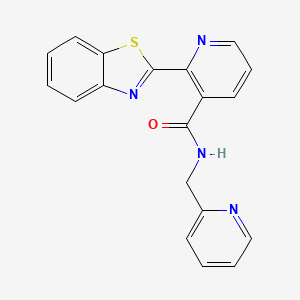
![4-fluoro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12120824.png)
![{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide](/img/structure/B12120830.png)
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B12120846.png)
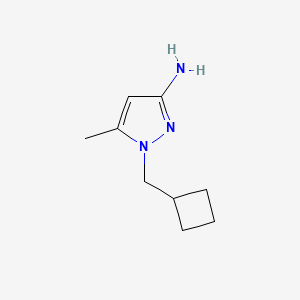

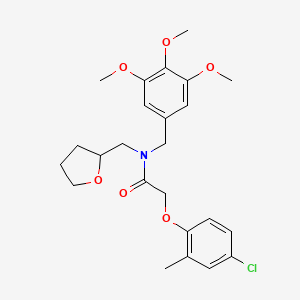
![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)
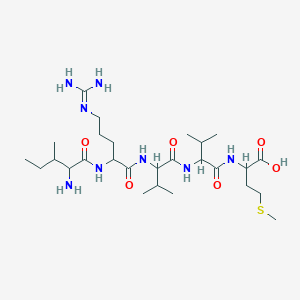
![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
